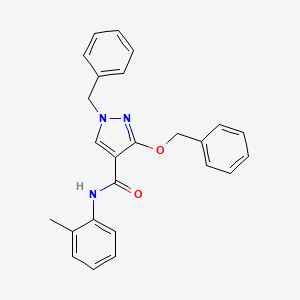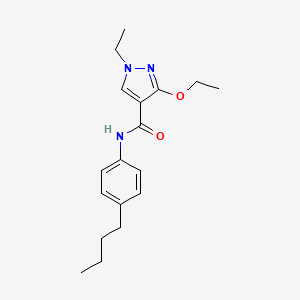
1-benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide, commonly referred to as BPC, is a novel benzyloxy-pyrazole-carboxamide compound that has recently been investigated for its potential applications in the fields of pharmacology and biochemistry. BPC has been found to possess a wide range of biochemical and physiological effects, and has been the subject of numerous laboratory experiments.
Aplicaciones Científicas De Investigación
BPC has been found to have numerous applications in the fields of pharmacology and biochemistry. BPC has been used in the study of drug metabolism, enzyme inhibition, and receptor binding. In addition, BPC has been used as an inhibitor of the enzyme acetylcholinesterase, which has implications for the treatment of Alzheimer's disease. BPC has also been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cell proliferation.
Mecanismo De Acción
The mechanism of action of BPC is still being studied, but it is believed to involve the inhibition of acetylcholinesterase, as well as the binding of BPC to certain receptors. BPC has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and has implications for the treatment of inflammation and pain.
Biochemical and Physiological Effects
BPC has been found to have numerous biochemical and physiological effects. BPC has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has implications for the treatment of Alzheimer's disease, as well as other cognitive disorders. BPC has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and has implications for the treatment of inflammation and pain. In addition, BPC has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BPC in laboratory experiments include its relatively low cost, its stability, and its ability to be synthesized in a relatively short amount of time. In addition, BPC has been found to have a wide range of biochemical and physiological effects, making it a useful tool in the study of various biological processes. The main limitation of using BPC in laboratory experiments is its potential toxicity, which must be taken into consideration when designing experiments.
Direcciones Futuras
The potential future directions for BPC research include the further exploration of its mechanism of action, its potential therapeutic applications, and its potential use as a drug delivery system. In addition, further research into the biochemical and physiological effects of BPC is needed in order to fully understand its potential therapeutic applications. Finally, further research into the synthesis of BPC is needed in order to optimize the production of this compound.
Métodos De Síntesis
The synthesis of BPC involves a multi-step reaction process. The first step involves the reaction of benzyl bromide with 2-methylphenylhydrazine in the presence of sodium acetate and acetic acid, which produces a benzyloxy-pyrazole-carboxamide intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of pyridine, which produces the desired BPC compound. This synthesis method has been found to be effective in producing BPC with good yields.
Propiedades
IUPAC Name |
1-benzyl-N-(2-methylphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-19-10-8-9-15-23(19)26-24(29)22-17-28(16-20-11-4-2-5-12-20)27-25(22)30-18-21-13-6-3-7-14-21/h2-15,17H,16,18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAKLQNSKRJOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(benzyloxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6500912.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6500928.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)
![N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500965.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500968.png)

![1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B6500979.png)
![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-4-(pyrrolidine-1-carbonyl)-1H-pyrazole](/img/structure/B6500992.png)